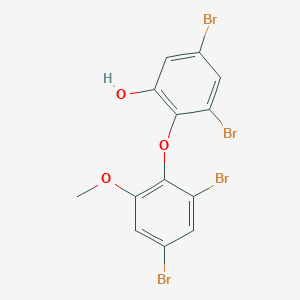![molecular formula C19H39NO4 B14247353 N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide CAS No. 393517-87-8](/img/structure/B14247353.png)
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide is a synthetic organic compound with the molecular formula C19H39NO4. It is characterized by the presence of a long dodecyl chain and a triethylene glycol moiety, making it a versatile molecule with various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide typically involves the reaction of dodecanoic acid with N-methyl-ethanolamine, followed by the addition of triethylene glycol. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process can be summarized as follows:
Esterification: Dodecanoic acid is reacted with N-methyl-ethanolamine in the presence of a catalyst such as sulfuric acid to form N-methyldodecanamide.
Addition of Triethylene Glycol: Triethylene glycol is then added to the N-methyldodecanamide under basic conditions, typically using sodium hydroxide, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to optimize efficiency and yield. The reaction conditions are carefully monitored, and purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membrane interactions and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the production of cosmetics, personal care products, and industrial lubricants due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide is primarily based on its ability to interact with lipid membranes and alter their properties. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can enhance the transport of therapeutic agents across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Nonaethylene glycol: Similar in structure but lacks the dodecyl chain, making it less hydrophobic.
Triethylene glycol monoamine: Contains a similar triethylene glycol moiety but differs in the amine group and lacks the dodecyl chain.
Uniqueness
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide stands out due to its unique combination of a long hydrophobic dodecyl chain and a hydrophilic triethylene glycol moiety. This dual nature makes it highly effective as a surfactant and emulsifying agent, with applications in various fields ranging from chemistry to medicine.
Propiedades
Número CAS |
393517-87-8 |
|---|---|
Fórmula molecular |
C19H39NO4 |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-N-methyldodecanamide |
InChI |
InChI=1S/C19H39NO4/c1-3-4-5-6-7-8-9-10-11-12-19(22)20(2)13-15-23-17-18-24-16-14-21/h21H,3-18H2,1-2H3 |
Clave InChI |
WNXOLXARLSHCIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)N(C)CCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
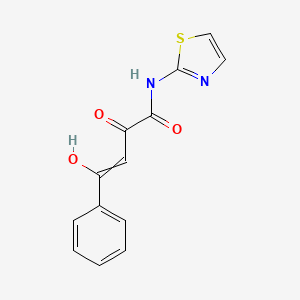
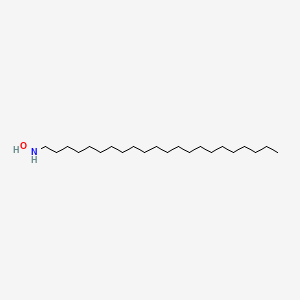
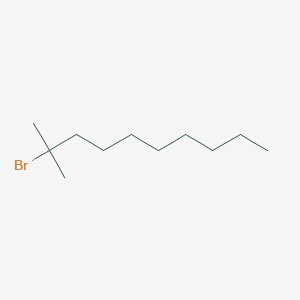
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
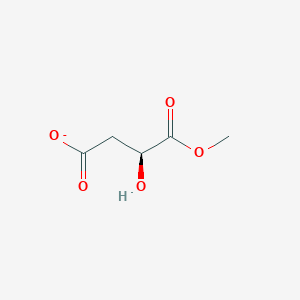

![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
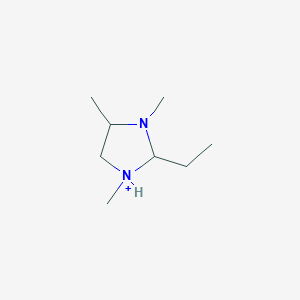
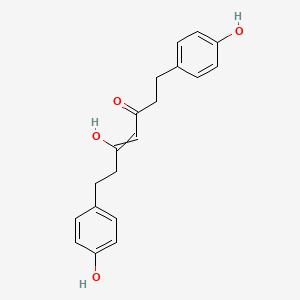
![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)
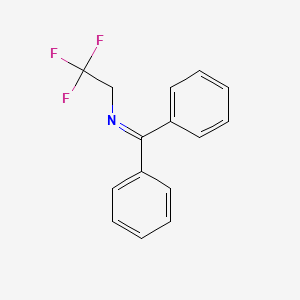
![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
